molecular formula C17H16N4O3 B5295603 7-amino-4-oxo-5-[2-(propan-2-yloxy)phenyl]-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-4-oxo-5-[2-(propan-2-yloxy)phenyl]-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B5295603
M. Wt: 324.33 g/mol
InChI Key: VEYJKSOLYLAMQC-UHFFFAOYSA-N
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Description

7-amino-4-oxo-5-[2-(propan-2-yloxy)phenyl]-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound with a complex structure that includes a pyrano[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-oxo-5-[2-(propan-2-yloxy)phenyl]-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves the reaction of arylmethylene malononitriles with thiobarbituric acid derivatives in the presence of a base. The reaction is carried out in boiling ethanol, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions may also be possible, but detailed information is lacking.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.

Common Reagents and Conditions

    Bases: Sodium hydroxide or sodium carbonate are commonly used bases in the synthesis of this compound.

    Solvents: Ethanol is frequently used as a solvent for the reactions.

Major Products

The major product of the synthesis is 7-amino-4-oxo-5-[2-(propan-2-yloxy)phenyl]-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile itself. Other products may include various substituted derivatives depending on the specific reactants used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action for 7-amino-4-oxo-5-[2-(propan-2-yloxy)phenyl]-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile is not well-understood

Properties

IUPAC Name

7-amino-4-oxo-5-(2-propan-2-yloxyphenyl)-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-9(2)23-12-6-4-3-5-10(12)13-11(7-18)15(19)24-17-14(13)16(22)20-8-21-17/h3-6,8-9,13H,19H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYJKSOLYLAMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2C(=C(OC3=C2C(=O)NC=N3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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